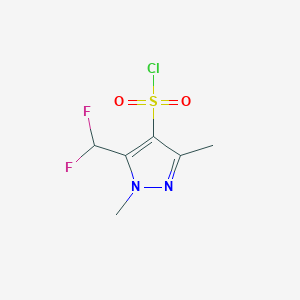

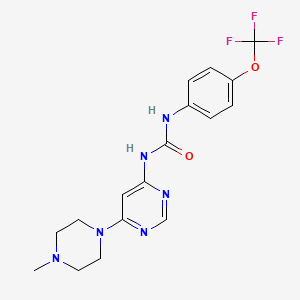

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as DM-235, is a synthetic compound that belongs to the family of indole-based drugs. It is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family. DM-235 has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Applications De Recherche Scientifique

Synthesis and Structural Insights

Researchers have developed methods to synthesize azepino[1,2-a]indoles, demonstrating the reactivity of 3H-indoles with dimethyl acetylenedicarboxylate (DMAD) to produce novel structures, including azepinoindoles and carbinolamines. This synthesis pathway is notable for its contribution to expanding the variety of indole derivatives through innovative chemical reactions (Letcher & Sin, 1987).

Another study focused on the formation of benzazepines from indoles, employing dimethyl acetylenedicarboxylate in acetonitrile to yield complex structures. This work is significant for its detailed analysis of the resulting compounds' crystal structures, offering insights into the molecular configurations of these novel derivatives (Acheson et al., 1972).

Biological Applications and Properties

A study on the synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives explored their antioxidant activity. This research highlights the potential of these compounds to inhibit lipid peroxidation, demonstrating their relevance in the development of new antioxidants (Kumar et al., 2009).

Catalytic and Reaction Mechanisms

Research into gold-catalyzed reactions has uncovered efficient and regio-selective carbonyl migration in alkynyl-substituted indole-3-carboxamides, leading to azepino[3,4-b]indol-1-ones. This study provides a clear example of how catalysts can facilitate complex molecular rearrangements, offering a pathway to synthesize azepinoindolones from simple starting materials (Hashmi et al., 2012).

Enzyme-Catalyzed Transformations

The biosynthesis of (-)-aurantioclavine, a clavine alkaloid with a unique azepinoindole framework, involves a FAD-binding oxidase and a catalase-like heme-containing protein. This discovery is pivotal for understanding natural product synthesis and could inspire biomimetic approaches in medicinal chemistry (Chen et al., 2020).

Propriétés

IUPAC Name |

1-(azepan-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-15-16(2)21(19-10-6-5-9-18(15)19)14-17(22)13-20-11-7-3-4-8-12-20/h5-6,9-10,17,22H,3-4,7-8,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPNGXRIQKAUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)

![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)

![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)

![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687992.png)

![Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2687996.png)